3-ethynyl-1-propyl-1{H}-pyrazole
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Overview
Description
3-Ethynyl-1-propyl-1{H}-pyrazole is a heterocyclic compound with the molecular formula C8H10N2. It is a member of the pyrazole family, which is known for its diverse biological and chemical properties. This compound features a pyrazole ring substituted with an ethynyl group at the 3-position and a propyl group at the 1-position. The presence of these substituents imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-1-propyl-1{H}-pyrazole typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of terminal alkynes with hydrazines in the presence of a catalyst. For instance, the reaction of 1-propyl-3-butyne-1-one with hydrazine hydrate under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1-propyl-1{H}-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the pyrazole ring.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-propyl-1{H}-pyrazole-4-carboxaldehyde.
Reduction: Formation of 3-ethynyl-1-propyl-1,2-dihydropyrazole.
Substitution: Formation of 3-(substituted)ethynyl-1-propyl-1{H}-pyrazole derivatives.
Scientific Research Applications
3-Ethynyl-1-propyl-1{H}-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-ethynyl-1-propyl-1{H}-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The ethynyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethynyl-1-propyl-1{H}-pyrazole
- 3-Ethynyl-1-(2-methylpropyl)-1{H}-pyrazole
- 3-Ethynyl-1-butyl-1{H}-pyrazole
Uniqueness
3-Ethynyl-1-propyl-1{H}-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an ethynyl and a propyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Biological Activity
3-Ethynyl-1-propyl-1{H}-pyrazole is a compound that belongs to the pyrazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Pyrazole Compounds
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects . The structural diversity of pyrazole derivatives allows for tailored pharmacological profiles, making them valuable in drug discovery.
Anti-inflammatory Activity
This compound exhibits notable anti-inflammatory properties. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, derivatives have shown significant inhibition of COX-2 with selectivity indices indicating potential as safer anti-inflammatory agents compared to traditional NSAIDs .
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have shown that pyrazole derivatives can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances its efficacy against these microorganisms .
Anticancer Activity
In cancer research, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Recent studies have reported that certain pyrazole derivatives can significantly inhibit cell proliferation and promote programmed cell death through mechanisms involving caspase activation and cell cycle arrest .
Neuroprotective Effects
Emerging evidence suggests that pyrazole compounds may possess neuroprotective properties. They have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- COX Inhibition : By inhibiting COX enzymes, pyrazoles reduce the synthesis of pro-inflammatory prostaglandins.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.
- Interaction with Receptors : Pyrazoles can bind to various receptors involved in inflammation and apoptosis, modulating their activity .
Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound. The results indicated a significant reduction in carrageenan-induced paw edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .
Study 2: Anticancer Potential
In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. The compound exhibited an IC50 value indicating potent antiproliferative effects, with mechanisms involving caspase activation being confirmed through flow cytometry analysis .
Data Tables
Properties
IUPAC Name |
3-ethynyl-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-6-10-7-5-8(4-2)9-10/h2,5,7H,3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQFOLSKYVOALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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